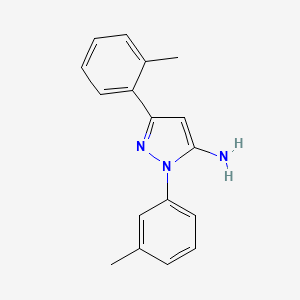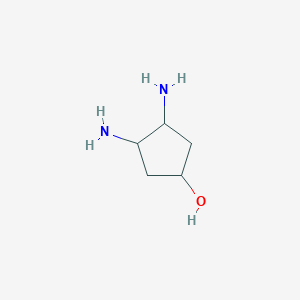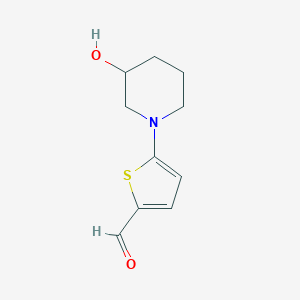methanol](/img/structure/B13164975.png)
[1-(Aminomethyl)cyclopropyl](4-bromothiophen-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)cyclopropylmethanol: is a chemical compound with the molecular formula C9H12BrNOS and a molecular weight of 262.17 g/mol . This compound features a cyclopropyl group attached to an aminomethyl group, which is further connected to a brominated thiophene ring through a methanol group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction using diazo compounds and alkenes.
Introduction of the aminomethyl group: This step involves the reaction of the cyclopropyl compound with formaldehyde and ammonia or an amine.
Bromination of thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling of the brominated thiophene with the aminomethyl cyclopropyl compound: This step is typically carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of 1-(Aminomethyl)cyclopropylmethanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the bromine atom can lead to the formation of the corresponding thiophene derivative without the bromine substituent.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) are employed under basic conditions.
Major Products
Oxidation: Formation of 1-(Aminomethyl)cyclopropylcarboxylic acid.
Reduction: Formation of 1-(Aminomethyl)cyclopropylmethanol.
Substitution: Formation of 1-(Aminomethyl)cyclopropylmethanol derivatives.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)cyclopropylmethanol: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling
Comparación Con Compuestos Similares
1-(Aminomethyl)cyclopropylmethanol: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: 1-(Aminomethyl)cyclopropylmethanol, 1-(Aminomethyl)cyclopropylmethanol.
Uniqueness: The presence of the bromine atom on the thiophene ring imparts unique reactivity and biological activity, distinguishing it from other similar compounds
Propiedades
Fórmula molecular |
C9H12BrNOS |
|---|---|
Peso molecular |
262.17 g/mol |
Nombre IUPAC |
[1-(aminomethyl)cyclopropyl]-(4-bromothiophen-3-yl)methanol |
InChI |
InChI=1S/C9H12BrNOS/c10-7-4-13-3-6(7)8(12)9(5-11)1-2-9/h3-4,8,12H,1-2,5,11H2 |
Clave InChI |
RIJMJWBCYVPASF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CN)C(C2=CSC=C2Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{Octahydrocyclopenta[b]pyrrol-1-yl}prop-2-yn-1-one](/img/structure/B13164901.png)

![6-[(Piperidin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13164919.png)


![2-[(2-Fluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13164946.png)



![1-[(3-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13164966.png)




